beta-Muricholic acid-d4

Catalog No.
S12907421
CAS No.
M.F
C24H40O5
M. Wt
412.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
beta-Muricholic acid-d4

Product Name

beta-Muricholic acid-d4

IUPAC Name

(4R)-4-[(3R,5R,6S,7R,8S,9S,10R,13R,14S,17R)-2,2,4,4-tetradeuterio-3,6,7-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

Molecular Formula

C24H40O5

Molecular Weight

412.6 g/mol

InChI

InChI=1S/C24H40O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20-22,25,28-29H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-,16+,17+,18+,20+,21+,22-,23-,24-/m1/s1/i8D2,12D2

InChI Key

DKPMWHFRUGMUKF-APBBRSFGSA-N

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C

Isomeric SMILES

[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H]([C@H]([C@@H]2C([C@@H]1O)([2H])[2H])O)O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)[2H]

Beta-Muricholic acid-d4 is a deuterated form of beta-muricholic acid, a bile acid primarily found in rodents. Bile acids are synthesized from cholesterol in the liver and play critical roles in digestion and metabolism. Beta-muricholic acid itself is known for its unique structural properties and biological activities, specifically its ability to act as a farnesoid X receptor antagonist, influencing lipid metabolism and glucose homeostasis in the body. The deuterated variant, beta-muricholic acid-d4, is utilized in research to trace metabolic pathways and interactions due to the incorporation of deuterium, which enhances the precision of analytical techniques like mass spectrometry .

Typical of bile acids, including:

  • Conjugation: It can be conjugated with amino acids such as glycine or taurine, forming tauro-beta-muricholic acid. This process enhances its solubility and facilitates its role in fat digestion.
  • Deconjugation: In the intestine, gut microbiota can deconjugate bile acids, impacting their reabsorption and biological activity.
  • Isomerization: Bile acids can also undergo isomerization reactions that alter their biological activities and interactions with receptors .

The synthesis of beta-muricholic acid-d4 typically involves:

  • Deuteration: The compound is synthesized by replacing specific hydrogen atoms with deuterium, enhancing its stability and detection in analytical methods.
  • Chemical Synthesis: The base structure can be synthesized from cholesterol through enzymatic reactions that mimic natural bile acid biosynthesis pathways. This often involves multiple steps including hydroxylation and side-chain modifications .

Beta-muricholic acid-d4 has several applications in research:

  • Metabolic Studies: It is used in studies investigating bile acid metabolism and its effects on metabolic disorders.
  • Analytical Chemistry: The deuterated form serves as an internal standard in mass spectrometry for quantifying bile acids in biological samples.
  • Pharmaceutical Research: Its unique properties make it valuable for developing therapies targeting metabolic diseases influenced by bile acids .

Research has shown that beta-muricholic acid-d4 interacts with various biological systems:

  • Gut Microbiome Modulation: Studies indicate that it can alter gut microbiota composition, which may have downstream effects on host metabolism .
  • Receptor Binding Studies: Beta-muricholic acid-d4 has been used to investigate binding affinities to nuclear receptors involved in metabolic regulation, providing insights into its role as a potential therapeutic agent .

Beta-muricholic acid-d4 shares similarities with other bile acids but possesses unique characteristics:

Compound NameStructure TypeBiological ActivityUnique Features
Cholic AcidPrimary Bile AcidPromotes fat absorptionMost abundant primary bile acid
Chenodeoxycholic AcidPrimary Bile AcidRegulates cholesterol levelsPrecursor to other bile acids
Alpha-Muricholic AcidSecondary Bile AcidModulates gut microbiotaLess potent FXR antagonist than beta
Tauro-beta-Muricholic AcidConjugated Bile AcidEnhances solubilityConjugated form increases efficacy

Beta-muricholic acid-d4's distinct structural modifications allow for enhanced stability and specificity in biological assays compared to its non-deuterated counterparts. Its role as a farnesoid X receptor antagonist sets it apart from other bile acids that may not exhibit this property .

XLogP3

3.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

412.31268136 g/mol

Monoisotopic Mass

412.31268136 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-10-2024

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